3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Description
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both a piperidine ring and a sulfanylidene group contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-14-12-6-4-7-16-13(12)17-15(21)19(14)11-5-10-18-8-2-1-3-9-18/h4,6-7H,1-3,5,8-11H2,(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOCXSRNEFISIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and formamide derivatives under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrido[2,3-d]pyrimidine core is replaced by a piperidine derivative.
Addition of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylidene group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Piperidine-Containing Compounds: Compounds with a piperidine ring often exhibit similar pharmacological properties, such as analgesic and antipsychotic effects.
Sulfanylidene-Containing Compounds: These compounds are known for their ability to undergo various chemical reactions, making them useful in synthetic chemistry.
Uniqueness
What sets 3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one apart is its combination of a pyrido[2,3-d]pyrimidine core with both a piperidine ring and a sulfanylidene group. This unique structure endows it with a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
